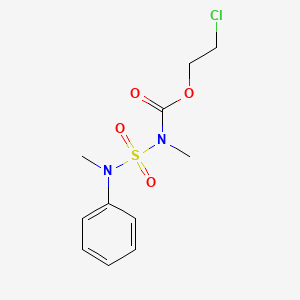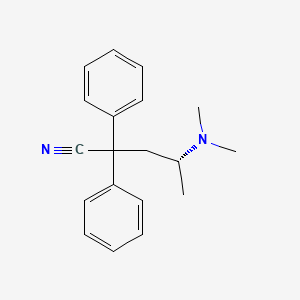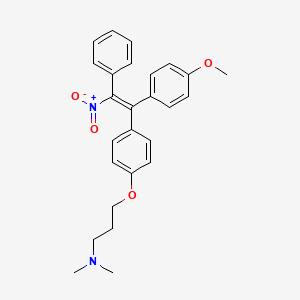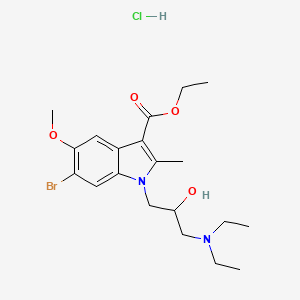
1H-Indole-3-carboxylic acid, 6-bromo-1-(3-(diethylamino)-2-hydroxypropyl)-5-methoxy-2-methyl-, ethyl ester, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-3-carboxylic acid, 6-bromo-1-(3-(diethylamino)-2-hydroxypropyl)-5-methoxy-2-methyl-, ethyl ester, monohydrochloride: is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-carboxylic acid, 6-bromo-1-(3-(diethylamino)-2-hydroxypropyl)-5-methoxy-2-methyl-, ethyl ester, monohydrochloride typically involves multiple steps. The starting material is often 6-bromo-1H-indole-3-carboxylic acid, which undergoes a series of reactions to introduce the diethylamino, hydroxypropyl, methoxy, and methyl groups. Common reagents used in these reactions include diethylamine, propylene oxide, methanol, and methyl iodide. The final step involves esterification with ethanol and conversion to the monohydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques. The scalability of the process is crucial for commercial applications.
化学反应分析
Types of Reactions: 1H-Indole-3-carboxylic acid, 6-bromo-1-(3-(diethylamino)-2-hydroxypropyl)-5-methoxy-2-methyl-, ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while substitution of the bromine atom can produce a variety of substituted indole derivatives .
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.
Biology: In biological research, indole derivatives are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. This compound’s unique structure may provide insights into its interactions with biological targets.
Medicine: In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Indole derivatives have been investigated for their anticancer, anti-inflammatory, and antiviral activities. The presence of the diethylamino and hydroxypropyl groups may enhance its pharmacokinetic properties.
Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and dyes. Its diverse reactivity makes it a valuable component in various industrial applications .
作用机制
The mechanism of action of 1H-Indole-3-carboxylic acid, 6-bromo-1-(3-(diethylamino)-2-hydroxypropyl)-5-methoxy-2-methyl-, ethyl ester, monohydrochloride is likely related to its ability to interact with specific molecular targets. The diethylamino group may facilitate binding to receptors or enzymes, while the hydroxypropyl and methoxy groups can influence its solubility and bioavailability. The bromine atom may play a role in halogen bonding interactions, which can enhance binding affinity to biological targets .
相似化合物的比较
6-Bromo-1H-indole-3-carboxylic acid: A simpler indole derivative with similar structural features but lacking the additional functional groups.
1H-Indole-3-carbaldehyde: Another indole derivative with an aldehyde group instead of the carboxylic acid ester.
5-Methoxy-1H-indole-3-carboxylic acid: Similar to the target compound but without the bromine and diethylamino groups.
Uniqueness: The presence of the diethylamino and hydroxypropyl groups can enhance its biological activity and solubility, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
120342-37-2 |
|---|---|
分子式 |
C20H30BrClN2O4 |
分子量 |
477.8 g/mol |
IUPAC 名称 |
ethyl 6-bromo-1-[3-(diethylamino)-2-hydroxypropyl]-5-methoxy-2-methylindole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H29BrN2O4.ClH/c1-6-22(7-2)11-14(24)12-23-13(4)19(20(25)27-8-3)15-9-18(26-5)16(21)10-17(15)23;/h9-10,14,24H,6-8,11-12H2,1-5H3;1H |
InChI 键 |
DLERNVHFQLFCSH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(CN1C(=C(C2=CC(=C(C=C21)Br)OC)C(=O)OCC)C)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl [(1s,4s,7s,8r,9r,10s,13s,16s)-7,10-Dibenzyl-8,9-Dihydroxy-1,16-Dimethyl-4,13-Bis(1-Methylethyl)-2,5,12,15,18-Pentaoxo-20-Phenyl-19-Oxa-3,6,11,14,17-Pentaazaicos-1-Yl]carbamate](/img/structure/B12771777.png)
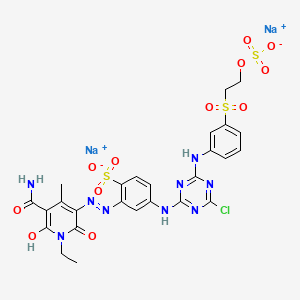


![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 3,4,5-trihydroxy-2-[[3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate](/img/structure/B12771789.png)
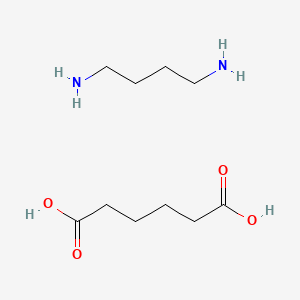
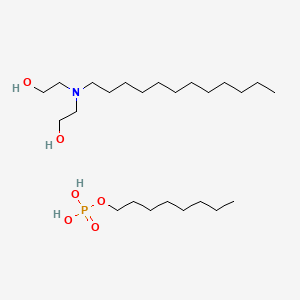
![methyl 4-[5-[4-acetyloxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12771811.png)
![benzyl N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(benzylamino)-1,5-dioxopentan-2-yl]carbamate;hydrochloride](/img/structure/B12771817.png)
